molecular formula C22H19F3N6O2 B6124248 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B6124248
M. Wt: 456.4 g/mol
InChI Key: RSOFCQMUMSSBBA-UHFFFAOYSA-N
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Description

5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyrimidine rings, as well as the introduction of the trifluoromethyl group. The synthetic route typically starts with the preparation of the pyrazole intermediate, followed by the construction of the pyrimidine ring through cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The pyrazole and pyrimidine rings contribute to its overall stability and reactivity, allowing it to exert its effects through multiple mechanisms .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidines with different substituents, such as:

  • 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(METHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(ETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

The uniqueness of 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-(furan-2-yl)-N-[(4-pyrazol-1-ylphenyl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N6O2/c23-22(24,25)19-11-17(18-3-1-10-33-18)29-20-16(13-28-31(19)20)21(32)26-12-14-4-6-15(7-5-14)30-9-2-8-27-30/h1-10,13,17,19,29H,11-12H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOFCQMUMSSBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)(F)F)C(=O)NCC3=CC=C(C=C3)N4C=CC=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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